molecular formula C19H16ClN3O5S2 B11413197 Ethyl 2-({[5-chloro-2-(methylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4-phenylthiophene-3-carboxylate

Ethyl 2-({[5-chloro-2-(methylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4-phenylthiophene-3-carboxylate

Cat. No.: B11413197
M. Wt: 465.9 g/mol
InChI Key: NYROPFZCSZLUGF-UHFFFAOYSA-N
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Description

ETHYL 2-(5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene carboxylates This compound is characterized by its complex structure, which includes a thiophene ring, a pyrimidine moiety, and various functional groups such as chloro, methanesulfonyl, and amido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Thiophene Ring: Starting from simple precursors, the thiophene ring can be synthesized through cyclization reactions.

    Introduction of the Pyrimidine Moiety: The pyrimidine ring can be introduced through condensation reactions involving appropriate starting materials.

    Functional Group Modifications: The chloro, methanesulfonyl, and amido groups can be introduced through substitution reactions using specific reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

    Substitution: The chloro and methanesulfonyl groups can be substituted with other groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Such as sodium methoxide (NaOMe) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical studies.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 2-(5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-(5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-AMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
  • ETHYL 2-(5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-AMIDO)-4-ETHYLTHIOPHENE-3-CARBOXYLATE

Uniqueness

The uniqueness of ETHYL 2-(5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C19H16ClN3O5S2

Molecular Weight

465.9 g/mol

IUPAC Name

ethyl 2-[(5-chloro-2-methylsulfonylpyrimidine-4-carbonyl)amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C19H16ClN3O5S2/c1-3-28-18(25)14-12(11-7-5-4-6-8-11)10-29-17(14)23-16(24)15-13(20)9-21-19(22-15)30(2,26)27/h4-10H,3H2,1-2H3,(H,23,24)

InChI Key

NYROPFZCSZLUGF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=NC(=NC=C3Cl)S(=O)(=O)C

Origin of Product

United States

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